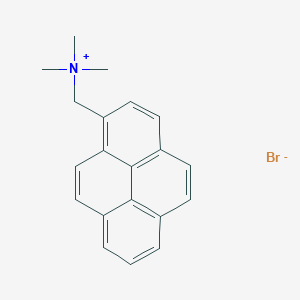
Arg-Arg-Leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-Arg-Leu, also known as Arginine-Arginine-Leucine, is a tripeptide composed of two arginine molecules and one leucine molecule. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of amino acids in this compound imparts specific properties that make it valuable for scientific research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Arg-Leu typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (leucine) to a resin. Subsequent amino acids (arginine) are then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of automated synthesizers also reduces the risk of human error and increases the overall yield of the desired peptide.
化学反応の分析
Types of Reactions
Arg-Arg-Leu can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the amino acids.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reagents oxidize the amino acid side chains, leading to the formation of new functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These agents reduce the peptide bonds, resulting in the cleavage of the peptide into individual amino acids.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the amino groups in arginine can be substituted with other functional groups using reagents such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxo-derivatives, while reduction may yield free amino acids.
科学的研究の応用
Arg-Arg-Leu has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying peptide synthesis and reactions. Its unique structure makes it an ideal candidate for investigating the effects of different reaction conditions on peptide stability and reactivity.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to bind to specific proteins makes it valuable for investigating the mechanisms of various biological processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. .
Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and diagnostic agents. Its stability and ease of synthesis make it a valuable component in various industrial processes.
作用機序
The mechanism of action of Arg-Arg-Leu involves its interaction with specific molecular targets and pathways. In the context of tumor imaging and therapy, this compound binds to vascular endothelial growth factor receptor 2 (VEGFR-2) on tumor-derived endothelial cells. This binding facilitates the targeted delivery of imaging agents or therapeutic compounds to the tumor site . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing various biological processes.
類似化合物との比較
特性
CAS番号 |
383180-15-2 |
|---|---|
分子式 |
C18H37N9O4 |
分子量 |
443.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H37N9O4/c1-10(2)9-13(16(30)31)27-15(29)12(6-4-8-25-18(22)23)26-14(28)11(19)5-3-7-24-17(20)21/h10-13H,3-9,19H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H4,20,21,24)(H4,22,23,25)/t11-,12-,13-/m0/s1 |
InChIキー |
XEPSCVXTCUUHDT-AVGNSLFASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
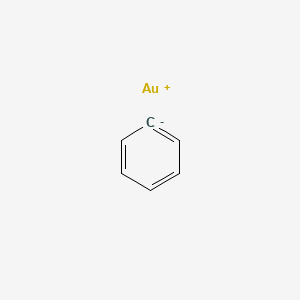
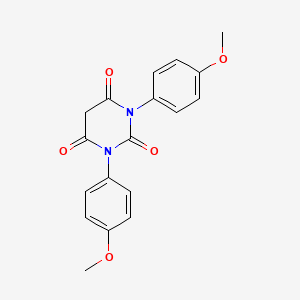
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
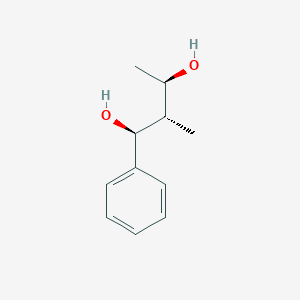
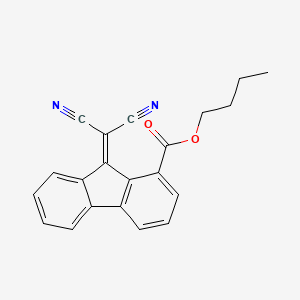
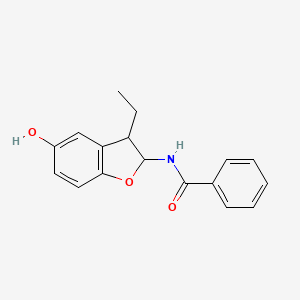
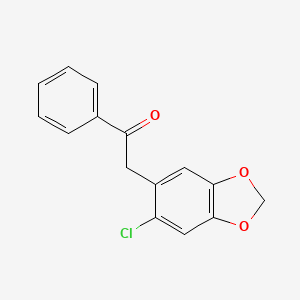
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
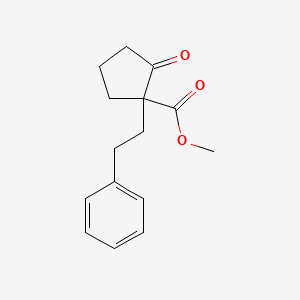
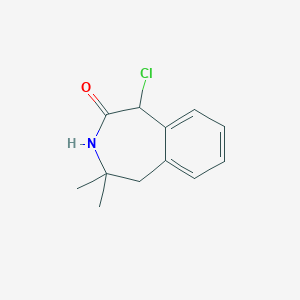
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

